molecular formula C13H14N6O3S B2383451 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 891132-22-2

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2383451
CAS No.: 891132-22-2
M. Wt: 334.35
InChI Key: DUUHSMGXFRIXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H14N6O3S and its molecular weight is 334.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various heterocyclic compounds incorporating the thiadiazole moiety, aimed at examining their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis. These compounds include a range of derivatives, showcasing the versatility of such chemical structures in agricultural applications (Fadda et al., 2017). Similarly, studies have focused on synthesizing derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol through reactions involving different chloroacetamides, confirming the compounds' structures through various spectroscopic methods and showcasing their potential for further biological or chemical applications (Nguyen Tien Cong et al., 2014).

Biological and Medicinal Applications

The design and synthesis of novel compounds with specific functional groups have been directed towards exploring their biological activities, such as antimicrobial properties. For instance, new heterocycles incorporating the pyrazolopyridine moiety have been synthesized and evaluated for their antimicrobial activity, indicating the potential of such compounds in the development of new antimicrobial agents (Sraa Abu-Melha, 2013). This research direction emphasizes the importance of chemical synthesis in the discovery of new therapeutic agents.

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-6-4-9(18-22-6)14-10(20)5-23-13-17-16-12-15-11(21)7(2)8(3)19(12)13/h4H,5H2,1-3H3,(H,14,18,20)(H,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHSMGXFRIXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.